1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
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Description
1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C31H33N3O6 and its molecular weight is 543.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
The research on quinazoline-2,4(1H,3H)-diones derivatives, including the structure , often involves exploring efficient synthetic routes. For example, an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using a catalytic amount of cesium carbonate has been developed. This method highlights the role of quinazoline derivatives as key intermediates in the synthesis of several drugs, such as Prazosin, Bunazosin, and Doxazosin, underlining their importance in medicinal chemistry (Patil et al., 2008). Additionally, solvent-free conditions for synthesizing quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU or DBN have been reported, emphasizing sustainable chemistry approaches (Mizuno et al., 2007).
Herbicide Discovery
Quinazoline derivatives are also significant in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a crucial target in herbicide development for controlling resistant weeds. This research demonstrates the versatility of quinazoline derivatives in agricultural chemistry, offering promising compounds for weed control with excellent herbicidal activity and crop safety (He et al., 2020).
Drug Development and Other Applications
The research into quinazoline-2,4(1H,3H)-diones extends beyond synthesis and herbicide discovery to include potential applications in drug development and other areas. For instance, derivatives of quinazoline have been studied for their cytotoxic activities against various cancer cell lines, underscoring their potential as anticancer agents (Poorirani et al., 2018). Furthermore, the exploration of novel synthetic routes and the development of new compounds with specific functionalities demonstrate the broad utility of quinazoline derivatives in chemical research and pharmaceutical development.
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6/c1-20-5-6-21(2)24(15-20)19-33-26-17-28(39-4)27(38-3)16-25(26)30(36)34(31(33)37)18-22-7-9-23(10-8-22)29(35)32-11-13-40-14-12-32/h5-10,15-17H,11-14,18-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYBJKBNLFFDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCOCC5)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione |
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